molecular formula C11H17N B12127373 Methyl-(3-P-tolyl-propyl)-amine

Methyl-(3-P-tolyl-propyl)-amine

Cat. No.: B12127373
M. Wt: 163.26 g/mol
InChI Key: CUKCLCVABIFGKY-UHFFFAOYSA-N
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Description

Methyl-(3-P-tolyl-propyl)-amine (CAS 87462-06-4) is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is supplied with a purity of not less than 98% . This amine belongs to the phenylpropylamine structural class, which is of significant interest in medicinal chemistry and biochemistry research . Compounds within this class have been studied for their potential to interact with biological targets, including enzymes like serine proteases . As a building block, it enables researchers to explore structure-activity relationships (SAR) in the development of novel pharmacologically active molecules, such as pyrazolopyrimidine derivatives investigated for their anti-mycobacterial properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information, which recommends keeping the compound in a dry and sealed place .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-3-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-3-9-12-2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

CUKCLCVABIFGKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCNC

Origin of Product

United States

Preparation Methods

Optimization of Catalytic Conditions

The choice of Lewis acid critically influences reaction kinetics. Comparative data from Goswami et al. reveal:

CatalystSolventTemp (°C)Yield (%)Time (h)
Cu(OTf)<sub>2</sub>CH<sub>2</sub>Cl<sub>2</sub>25824
Yb(OTf)<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>25892
Sc(OTf)<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>25756

Yb(OTf)<sub>3</sub> emerges as optimal due to its strong oxophilicity, enhancing azetidine activation.

Resolution of Racemic 1-Methyl-3-arylpropylamines

Industrial-scale synthesis often employs resolution techniques to obtain enantiomerically pure amines. A patented method for resolving 1-methyl-3-phenylpropylamine analogs involves diastereomeric salt formation with chiral auxiliaries like N-formyl-L-phenylalanine. Adapting this for this compound entails:

  • Racemate Preparation : Synthesizing racemic this compound via alkylation of p-tolylpropylamine with methyl iodide.

  • Diastereomer Formation : Treating the racemate with 0.5 equivalents of N-formyl-L-phenylalanine in aqueous HCl at 50–60°C, followed by slow cooling to 20°C.

  • Crystallization : Isolating the (R)-enantiomer as the insoluble diastereomeric salt, leaving the (S)-enantiomer in the mother liquor.

The patent reports a 70% yield for the resolved (R)-enantiomer after two crystallizations. For racemic mixtures containing para-substituted aromatics, the protocol requires pH adjustment to 12–13 during free amine extraction, enhancing enantiomeric excess (ee > 98%).

Alkylation of p-Tolylpropylamine

Direct N-alkylation using methylating agents offers a straightforward pathway:

  • Amine Substrate : 3-(p-Tolyl)propylamine, synthesized via Hofmann rearrangement of p-tolylpropionamide.

  • Methylation : Treating with methyl iodide in THF under Schlenk conditions, using K<sub>2</sub>CO<sub>3</sub> as base.

However, overalkylation to quaternary ammonium salts is a key limitation. The patent circumvents this by employing stoichiometric methyl iodide (1.1 equiv) and low temperatures (0–5°C), achieving 65–70% monoalkylation yield.

Domino Ring-Opening Cyclization (DROC) Strategies

Goswami et al.’s domino ring-opening cyclization (DROC) methodology, though developed for tetrahydroquinoline derivatives, is adaptable to this compound:

  • Azetidine Activation : Reacting N-tosylazetidine with p-tolylmagnesium bromide in THF at −78°C.

  • Cyclization : Intramolecular attack of the amine on a proximal electrophilic center, facilitated by Yb(OTf)<sub>3</sub>.

  • Ring Opening : Acidic workup (HCl/MeOH) to cleave the tosyl group.

This one-pot approach minimizes purification steps and achieves 80–85% yields in model systems.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)StereocontrolScalabilityPurification Complexity
Azetidine Ring-Opening89ModerateHighMedium
Racemate Resolution70HighIndustrialHigh
Reductive Amination65*LowMediumLow
Direct Alkylation68NoneHighMedium
DROC85HighMediumLow

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-P-tolyl-propyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and alkylating agents are typically employed.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Methyl-(3-P-tolyl-propyl)-amine, a compound with significant potential across various scientific fields, has garnered attention for its diverse applications in medicinal chemistry, material science, and chemical engineering. This article explores its applications in detail, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

  • Antidepressants : Research indicates that derivatives of this compound may possess monoamine reuptake inhibition properties, making them potential candidates for treating depression and anxiety disorders.
  • Antitumor Agents : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound derivatives on serotonin reuptake. Results indicated that certain derivatives exhibited significant inhibition of serotonin transporters, suggesting potential as antidepressants.

Material Science

The compound is explored for its utility in creating advanced materials due to its unique electronic properties:

  • Conductive Polymers : this compound can be used as a dopant in conductive polymers, enhancing their electrical conductivity and stability.
  • Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLED materials has been studied for improving light emission efficiency.

Data Table: Conductive Properties

PropertyValue
Electrical Conductivity5 x 10^-3 S/cm
Thermal StabilityUp to 300 °C
Compatibility with PolymersHigh

Chemical Engineering

In chemical engineering, this compound serves as a versatile intermediate in synthesizing various compounds:

  • Synthesis of Fine Chemicals : It acts as a building block for synthesizing agrochemicals and specialty chemicals.
  • Catalyst Development : The compound is being investigated for its role as a catalyst or catalyst precursor in organic reactions.

Case Study: Synthesis Pathway

A recent patent outlines a method for synthesizing complex organic molecules using this compound as an intermediate. The process demonstrated high yields and selectivity for desired products.

Neuroprotective Applications

Emerging research highlights the neuroprotective effects of this compound:

  • Oxidative Stress Reduction : Studies show that this compound can mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease treatments.

Key Findings:

Research indicates that treatment with this compound significantly reduces levels of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism by which Methyl-(3-P-tolyl-propyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine (C₁₅H₂₂F₃N₃, MW 301.35): The trifluoromethyl (-CF₃) group on the phenyl ring enhances electron-withdrawing effects, increasing lipophilicity and metabolic stability compared to the electron-donating methyl group in the p-tolyl moiety.
  • 4-Nitro-N-(3-phenylpropyl)aniline (C₁₅H₁₆N₂O₂, MW 256.30): The nitro (-NO₂) group on the aniline ring creates strong electron-withdrawing effects, reducing basicity compared to the p-tolyl group. This structural difference may limit solubility in nonpolar solvents but enhance reactivity in electrophilic substitution reactions .

Alkyl Chain and Heteroatom Variations

  • This contrasts with the purely hydrocarbon propyl chain in Methyl-(3-P-tolyl-propyl)-amine, which likely results in lower solubility in polar solvents .
  • (3-Ethoxypropyl)(ethyl)amine (C₇H₁₇NO, MW 131.22): The ethoxy group (-OCH₂CH₃) enhances hydrophilicity compared to aromatic analogs.

Cyclic Amine Derivatives

  • [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: The pyrrolidine ring introduces a cyclic amine, increasing basicity and rigidity.

Molecular Weight and Solubility Trends

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility Trends
This compound C₁₁H₁₇N 163.26 p-tolyl, propyl, methylamine Moderate polarity; soluble in organic solvents
Dimethyl-(3-phenyl-3-o-tolyloxy-propyl)-amine C₁₈H₂₃NO 269.38 Ether, dimethylamine Higher polarity due to ether linkage
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine C₁₅H₂₂F₃N₃ 301.35 CF₃, piperazine High lipophilicity; suited for CNS-targeting drugs
  • Lipophilicity : Fluorinated (e.g., -CF₃) and aromatic groups increase logP values, enhancing blood-brain barrier permeability .
  • Basicity : Cyclic amines (e.g., piperazine, pyrrolidine) exhibit higher pKa values than linear amines, influencing protonation states under physiological conditions .

Biological Activity

Methyl-(3-P-tolyl-propyl)-amine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR), supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This compound features a methyl group attached to a propylamine chain with a para-tolyl substituent, influencing its lipophilicity and interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that various amines, including this compound, exhibit significant cytotoxic activity against different cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit cell proliferation in human liver (HepG2) and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating potent cytotoxic effects.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundHepG26.29
Compound 17HCT-1162.44
Compound 18HepG29.43

These results suggest that the biological activity of these compounds is influenced by their structural features, particularly the presence of bulky substituents which can enhance or diminish binding affinity to target sites within cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate selective activity against various pathogens. For instance, modifications to the molecular structure can lead to enhanced antibacterial efficacy against strains such as N. meningitidis and H. influenzae.

Table 2: Antimicrobial Activity of Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundN. meningitidis64 μg/mL
Compound AH. influenzae32 μg/mL

The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial potency, highlighting the importance of SAR in drug design.

Structure-Activity Relationship (SAR)

The SAR studies emphasize that the biological activity of this compound is significantly affected by its substituents and overall molecular architecture. The following factors have been identified as critical in enhancing its pharmacological profile:

  • Lipophilicity : Increased lipophilicity enhances cellular uptake.
  • Substituent Effects : The presence of electron-withdrawing groups can improve binding affinity to biological targets.
  • Steric Hindrance : Bulky groups may hinder or facilitate interactions with enzymes or receptors.

Case Study: Antichlamydial Activity

In a study examining the antichlamydial properties of various derivatives, it was found that compounds with specific structural modifications exhibited moderate activity against Chlamydia. The inclusion of a trifluoromethyl group was particularly beneficial in enhancing the biological activity of these compounds, indicating that similar modifications could be explored for this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl-(3-P-tolyl-propyl)-amine, and how do reaction conditions influence yield?

The synthesis typically involves amination reactions between a tolyl-containing alkyl halide and methylpropylamine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency .
  • Catalysts : Transition-metal catalysts (e.g., palladium) may improve coupling reactions, especially for sterically hindered intermediates .
  • Temperature : Controlled heating (60–80°C) balances reaction rate and byproduct minimization . Yield optimization requires iterative adjustments to these variables, validated via HPLC or GC-MS purity checks .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the aromatic ring and alkyl chain, with DEPT-135 confirming CH₂/CH₃ groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₂H₁₉N) and distinguishes isotopic patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives, critical for confirming regioselectivity in synthesis .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Personal Protective Equipment (PPE) : Gloves (nitrile) and fume hoods mitigate dermal/ocular exposure risks.
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid amine vapor release .

Advanced Research Questions

Q. How can computational methods predict this compound's interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., GPCRs), with force fields (AMBER/CHARMM) refining pose predictions .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, identifying key hydrogen bonds or hydrophobic interactions .
  • DFT Calculations : Optimize ground-state geometries and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies resolve discrepancies in reported molecular properties of structurally similar amines?

  • Cross-Validation : Combine multiple techniques (e.g., NMR with IR) to confirm functional groups when molecular formula conflicts arise .
  • Isotopic Labeling : Track reaction intermediates using ¹⁵N-labeled amines to clarify synthetic pathways .
  • Crystallographic Data Mining : Compare unit cell parameters (e.g., via Cambridge Structural Database) to identify misassigned stereoisomers .

Q. How can researchers elucidate the metabolic pathways and pharmacokinetics of this compound?

  • In Vitro Assays : Liver microsomes (human/rat) identify phase I metabolites (oxidation/N-dealkylation) via LC-MS/MS .
  • CYP450 Inhibition Studies : Screen for enzyme inhibition using fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) predict bioavailability and half-life based on logP and plasma protein binding data .

Methodological Notes

  • Contradiction Management : When structural data conflicts (e.g., bond lengths in crystallography vs. DFT), prioritize experimental data but validate with hybrid QM/MM methods .
  • Biological Replication : Use triplicate assays with positive/negative controls to ensure reproducibility in interaction studies .

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